3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique triazolo-diazepine structure, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of hydrazine hydrate (N2H4·H2O) and ethanol (EtOH) at elevated temperatures (around 85°C) under reflux conditions . The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to yield the desired triazolo-diazepine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can result in the formation of various substituted triazolo-diazepine derivatives .
Scientific Research Applications
3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride involves its interaction with specific molecular targets within cells. It is known to inhibit the activity of certain enzymes, such as c-Met and VEGFR-2 kinases, which play crucial roles in cell signaling pathways. By binding to these enzymes, the compound can disrupt their normal functions, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodiazepines: Widely used in clinical settings for their anxiolytic and sedative properties.
Triazoloquinazolines: Investigated for their potential as anticancer agents due to their ability to inhibit specific protein targets.
Triazolopyrazines: Explored for their anticancer properties and ability to induce apoptosis in cancer cells.
Uniqueness
3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride stands out due to its unique triazolo-diazepine structure, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .
Biological Activity
3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride is a compound that has attracted significant attention in pharmaceutical research due to its potential therapeutic applications. This molecule features a unique structural framework combining triazole and diazepine rings, which enhances its biological activity and stability. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C7H8Cl2F2N4
- Molecular Weight : Approximately 207.07 g/mol
- CAS Number : 2866334-80-5
The presence of difluoromethyl groups is crucial as they contribute to the compound's reactivity and biological interactions.
Research indicates that this compound may interact with various neurotransmitter systems. Preliminary studies suggest that it could modulate the activity of gamma-aminobutyric acid (GABA) receptors and other neurotransmitter pathways involved in neurological functions. Understanding these interactions is essential for elucidating the compound's therapeutic potential.
Anticancer Properties
Recent studies have highlighted the anticancer properties of compounds related to triazolo-diazepine derivatives. For instance:
- Cell Line Studies : In vitro investigations using human tumor cell lines such as MCF-7 (breast adenocarcinoma) have shown promising results in inhibiting cell proliferation. The compound demonstrated significant cytotoxicity with IC50 values indicating effective concentration levels for therapeutic action .
Neuropharmacological Effects
The compound's interaction with GABAergic systems suggests potential applications in treating anxiety and seizure disorders:
- Anxiolytic Activity : Similar compounds have been shown to exhibit anxiolytic effects by enhancing GABA receptor activity. This mechanism is crucial for developing treatments for anxiety-related disorders .
- Anticonvulsant Activity : There is evidence suggesting that triazolo-diazepines can reduce seizure frequency in animal models. Further research is needed to confirm these effects specifically for this compound.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Anticancer Efficacy : A study demonstrated that triazolo-diazepines significantly inhibited the growth of various cancer cell lines through apoptosis induction mechanisms.
- Neuropharmacological Assessment : Research involving animal models showed that derivatives similar to this compound exhibited reduced anxiety-like behaviors in elevated plus maze tests.
Properties
Molecular Formula |
C7H12Cl2F2N4 |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
3-(difluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine;dihydrochloride |
InChI |
InChI=1S/C7H10F2N4.2ClH/c8-6(9)7-12-11-5-1-2-10-3-4-13(5)7;;/h6,10H,1-4H2;2*1H |
InChI Key |
MGUPHLWTGWECQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN2C1=NN=C2C(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.